5-(3-Aminophenyl)-3-cyanophenol
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Overview
Description
5-(3-Aminophenyl)-3-cyanophenol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a cyano group and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)-3-cyanophenol typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amino group. The cyano group can be introduced through a cyanation reaction, and the hydroxyl group can be added via a hydroxylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification techniques are critical to ensure cost-effectiveness and scalability. Industrial methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Aminophenyl)-3-cyanophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-(3-Aminophenyl)-3-cyanophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-(4-Aminophenyl)-3-cyanophenol
- 5-(2-Aminophenyl)-3-cyanophenol
- 5-(3-Aminophenyl)-4-cyanophenol
Comparison: 5-(3-Aminophenyl)-3-cyanophenol is unique due to the specific positioning of the amino, cyano, and hydroxyl groups on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity, distinguishing it from similar compounds with different substitution patterns.
Properties
IUPAC Name |
3-(3-aminophenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYAQDYNWUBATQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684619 |
Source
|
Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-78-0 |
Source
|
Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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